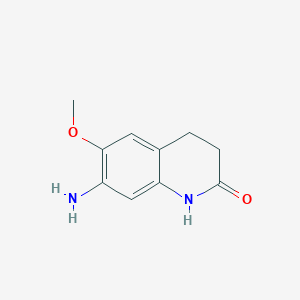

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Descripción general

Descripción

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multiple steps, starting from simple precursors. One common synthetic route is the cyclization of an appropriate amino-substituted aniline derivative followed by methoxylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The tetrahydroquinoline ring system undergoes oxidation under controlled conditions to yield aromatic quinoline derivatives. Key findings include:

-

Mechanistic Insight : Oxidation typically targets the saturated ring, converting it to a fully aromatic system. This modification enhances conjugation, critical for biological interactions like tubulin polymerization inhibition .

Reduction Reactions

The ketone group at position 2 is reducible to secondary alcohols, enabling further functionalization:

| Reducing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, RT | 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-ol | Precursor for neuroprotective analogs | |

| H₂/Pd-C | High pressure | Fully reduced amine derivatives | Scaffold for receptor modulators |

-

Selectivity : NaBH₄ selectively reduces the ketone without affecting the methoxy or amino groups.

Substitution Reactions

The amino group at position 7 participates in nucleophilic substitutions, forming derivatives with enhanced pharmacological profiles:

-

Structural Impact : N-Aryl substitutions (e.g., quinazoline hybrids) improve tubulin-binding affinity, with GI₅₀ values ≤15 nM in multidrug-resistant KBvin cells .

Comparative Reactivity with Structural Analogs

The methoxy group at position 6 distinguishes this compound from related tetrahydroquinolines:

-

Methoxy Role : The 6-methoxy group stabilizes the ring conformation, slowing oxidation kinetics but improving target selectivity .

Mechanistic Pathways in Drug Design

Reaction products of this compound serve as intermediates in developing antitumor agents:

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives of 7-amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one. Specifically, N-aryl substituted variants have shown promising results in inhibiting tumor cell growth.

Case Study: N-aryl 1,2,3,4-tetrahydroquinolines

A study synthesized several N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines and evaluated their cytotoxicity against various human tumor cell lines. Notably:

- Compound 4a exhibited a GI50 value of 16–20 nM against KBvin cells (a multidrug-resistant cell line), demonstrating significant potency.

- It inhibited colchicine binding to tubulin with an IC50 value of 0.85 μM , outperforming the reference compound CA4 (1.2 μM) .

These findings suggest that modifications to the tetrahydroquinoline scaffold can enhance antitumor activity and drug-like properties.

Synthetic Applications

This compound serves as a valuable intermediate in the synthesis of various chemical entities.

Example: Synthesis of Laser Dyes

The compound is utilized in the preparation of laser dyes. A patent describes an efficient method for synthesizing 7-hydroxy-1,2,3,4-tetrahydroquinoline as an intermediate for producing laser dyes that operate at wavelengths between 540 and 570 nm . This application underscores the compound's versatility beyond medicinal chemistry.

Structure-Activity Relationship (SAR)

The SAR studies conducted on tetrahydroquinoline derivatives reveal critical insights into how different substituents affect biological activity and solubility:

| Compound | Substituent | GI50 (nM) | IC50 (μM) | Solubility (μg/mL) |

|---|---|---|---|---|

| 4a | N-aryl | 16–20 | 0.85 | 75 |

| 1a | 2-Cl | TBD | 1.2 | TBD |

| 1b | 2-Methyl | TBD | TBD | Improved |

This table summarizes key findings from various studies on different derivatives of tetrahydroquinolines .

Mecanismo De Acción

The mechanism by which 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one is structurally similar to other tetrahydroquinolines, such as 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. its unique methoxy group and amino functionality contribute to its distinct chemical properties and biological activities. Other similar compounds include various substituted tetrahydroquinolines, each with their own specific applications and effects.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1116232-42-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 192.2145 g/mol. The compound features a tetrahydroquinoline structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling and proliferation pathways.

- Receptor Modulation : It interacts with several receptors that regulate cellular functions, including those involved in inflammation and cancer progression.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 4.5 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 6.0 | Inhibition of EGFR signaling |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Case Studies

- Cancer Treatment : In a study involving murine models of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The study noted a decrease in Ki67 expression, indicating reduced cell proliferation.

- Inflammation Models : In a model of rheumatoid arthritis, treatment with the compound led to decreased swelling and inflammatory markers in joint tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable distribution characteristics:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Half-life : Approximately 4 hours in plasma.

Propiedades

IUPAC Name |

7-amino-6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-9-4-6-2-3-10(13)12-8(6)5-7(9)11/h4-5H,2-3,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMQCKSOIQPQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.